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Compound of Interest

Compound Name: AZ Pfkfb3 26

Cat. No.: B605898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZ PFKFB3 26, also known as AZ67, a

potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3

(PFKFB3). A growing body of evidence, highlighted in this document, points to a novel

mechanism of angiogenesis inhibition by this compound that is independent of its canonical

role in regulating glycolysis. This guide summarizes the key preclinical data, details the

experimental methodologies used to elucidate its mechanism, and provides visual

representations of the signaling pathways and experimental workflows.

Executive Summary
Endothelial cell metabolism, particularly glycolysis, has been a focal point for anti-angiogenic

therapeutic strategies. The enzyme PFKFB3 is a key regulator of glycolytic flux and has been a

target for drug development. However, the inhibitor AZ PFKFB3 26 (AZ67) demonstrates a

unique profile: it effectively inhibits angiogenesis in vitro and in vivo without impacting key

downstream markers of glycolysis, such as lactate and ATP production. Furthermore, unlike

many angiogenesis inhibitors, AZ67 does not affect endothelial cell proliferation or migration.

This suggests a novel, glycolysis-independent pathway for its anti-angiogenic effects, opening

new avenues for therapeutic intervention in angiogenesis-dependent diseases.

Quantitative Data Summary
The following tables summarize the key quantitative data for AZ PFKFB3 26 (AZ67).
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Table 1: Inhibitory Activity of AZ PFKFB3 26

Target IC50 Value Cell Line Effect Reference

PFKFB3
0.023 µM (23

nM)
-

Potent and

selective

inhibition

[1]

PFKFB1 2.06 µM - Lower selectivity [1]

PFKFB2 0.382 µM - Lower selectivity [1]

Fructose-1,6-

bisphosphate

levels

0.343 µM A549 cells

Reduction of

glycolytic

intermediates

Table 2: In Vitro Effects of AZ67 on Endothelial Cells

Assay Cell Type
AZ67
Concentration
s

Key Findings Reference

Tube Formation

Human Aortic

Endothelial Cells

(HAOECs)

0.1, 1, 3, 5 µM

Significant

inhibition of tube

and mesh

formation upon

TNF-α

stimulation.

[2]

Cell Proliferation HAOECs 0.1, 1, 3, 5 µM
No significant

inhibition.
[2]

Cell Migration

(Scratch Assay)
HAOECs 0.1, 1, 3, 5 µM

No significant

inhibition.
[2]

Lactate

Production
HAOECs Not specified

No decrease

observed.

ATP Levels HAOECs 0.1, 1, 3, 5 µM
No decrease

observed.
[2]
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Table 3: In Vivo Angiogenesis Inhibition by AZ67

Assay Animal Model AZ67 Doses Key Findings Reference

Matrigel Plug

Assay
C57BL/6 mice

0.115 mg/kg and

11.5 mg/kg body

weight

Significant

inhibition of new

vessel formation,

even at the

lowest dose.

Plugs with AZ67

showed no

functional

vessels.

[2]

Signaling Pathway and Mechanism of Action
The canonical role of PFKFB3 is to produce fructose-2,6-bisphosphate, a potent allosteric

activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Inhibition

of PFKFB3 is therefore expected to reduce glycolytic flux, leading to decreased ATP and

lactate production. While AZ PFKFB3 26 (AZ67) does inhibit PFKFB3, its anti-angiogenic

effects appear to diverge from this pathway.

Canonical Glycolysis Pathway

PFKFB3 Regulation

Angiogenesis

Glucose Fructose-6-Phosphate PFK-1 Fructose-1,6-Bisphosphate Glycolysis ATP & Lactate

Angiogenesis

Supports

PFKFB3 Fructose-2,6-Bisphosphate

Unknown Glycolysis-
Independent Pathway

Allosteric
Activation

Inhibition

AZ PFKFB3 26 (AZ67) Inhibition
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Caption: PFKFB3 signaling and the proposed glycolysis-independent mechanism of AZ67.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of AZ
PFKFB3 26 (AZ67).

In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
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Start

Coat 96-well plate with
Matrigel and incubate to solidify.

Pre-treat Human Aortic Endothelial Cells
(HAOECs) with TNF-α (20 ng/mL)

for 24 hours.

Seed pre-treated HAOECs onto
the Matrigel-coated plate.

Treat cells with varying concentrations
of AZ67 (0.1, 1, 3, 5 µM)

or vehicle control.

Incubate for 8-9 hours at 37°C.

Capture images of tube
and mesh-like structures.

Quantify total tube length and
number of meshes using ImageJ.

End

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro tube formation assay.
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Methodology:

Plate Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60

minutes to allow for solidification.

Cell Culture and Pre-treatment: Human Aortic Endothelial Cells (HAOECs) are cultured in

appropriate media. For induction of a pro-angiogenic state, cells are pre-treated with 20

ng/mL of human Tumor Necrosis Factor-alpha (hTNF-α) for 24 hours.

Cell Seeding: Pre-treated HAOECs are harvested and seeded onto the Matrigel-coated wells

at a density of 1 x 104 cells/well.

Treatment: The cells are then treated with various concentrations of AZ67 (0.1, 1, 3, and 5

µM) or a vehicle control.

Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 8-9

hours.

Imaging and Analysis: The formation of tube- and mesh-like structures is observed and

photographed using an inverted microscope. The total tube length and the number of formed

meshes are quantified using image analysis software such as ImageJ with an angiogenesis

analyzer plugin.

Endothelial Cell Migration (Scratch) Assay
This assay evaluates the effect of a compound on the migration of endothelial cells.
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Start

Culture HAOECs to confluence
in a multi-well plate.

Create a 'scratch' or wound
in the cell monolayer with a sterile pipette tip.

Wash with PBS to remove
displaced cells.

Add medium containing varying
concentrations of AZ67 (0.1, 1, 3, 5 µM)

or vehicle control, plus hTNF-α.

Image the wound area at time 0.

Incubate for 9 hours at 37°C.

Image the same wound area at 9 hours.

Quantify the change in wound area
to determine cell migration.

End

Click to download full resolution via product page

Caption: Experimental workflow for the endothelial cell migration (scratch) assay.
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Methodology:

Cell Culture: HAOECs are grown to a confluent monolayer in a multi-well plate.

Wound Creation: A sterile pipette tip is used to create a linear "scratch" in the center of the

cell monolayer.

Washing: The wells are washed with phosphate-buffered saline (PBS) to remove any

detached cells.

Treatment: Fresh culture medium containing different concentrations of AZ67 (0.1, 1, 3, and

5 µM) or a vehicle control, along with hTNF-α (20 ng/mL), is added to the wells.

Imaging: The scratch area is imaged at time zero and after a 9-hour incubation period at

37°C.

Analysis: The closure of the scratch, indicative of cell migration, is quantified by measuring

the change in the wound area over time.

In Vivo Matrigel Plug Angiogenesis Assay
This assay is a standard method to assess angiogenesis in a living organism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Mix growth factor-reduced Matrigel
with either vehicle or AZ67

(0.115 mg/kg or 11.5 mg/kg).

Subcutaneously inject the mixture
into the flank of C57BL/6 mice.

Allow the Matrigel to solidify,
forming a 'plug'.

After 14 days, sacrifice the mice
and harvest the Matrigel plugs.

Macroscopically photograph the plugs.

Process plugs for histology
(e.g., Hematoxylin and Eosin staining).

Analyze sections for the presence
and density of new blood vessels.

End

Click to download full resolution via product page

Caption: Experimental workflow for the in vivo Matrigel plug angiogenesis assay.
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Methodology:

Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is kept on ice to prevent

premature solidification. It is then mixed with either a vehicle control or AZ67 at doses of

0.115 mg/kg and 11.5 mg/kg body weight.

Injection: The Matrigel mixture is subcutaneously injected into the flank of C57BL/6 mice.

The liquid Matrigel solidifies at body temperature, forming a plug.

Incubation Period: The mice are maintained for 14 days, during which time host endothelial

cells can invade the Matrigel plug and form new blood vessels in response to pro-angiogenic

stimuli.

Plug Harvesting: After 14 days, the mice are euthanized, and the Matrigel plugs are

surgically excised.

Analysis: The plugs are photographed for macroscopic evaluation of vascularization. For

detailed analysis, the plugs are fixed, embedded in paraffin, sectioned, and stained (e.g.,

with Hematoxylin and Eosin) to visualize and quantify the infiltration of endothelial cells and

the formation of new blood vessels.

Conclusion
AZ PFKFB3 26 (AZ67) presents a compelling case for a novel anti-angiogenic agent with a

mechanism of action that is independent of glycolysis inhibition in endothelial cells. The

preclinical data robustly demonstrates its efficacy in inhibiting key steps of angiogenesis

without the expected metabolic consequences of PFKFB3 inhibition. This unique profile

warrants further investigation to fully elucidate the downstream signaling pathways involved

and to explore its therapeutic potential in a range of angiogenesis-dependent diseases. The

detailed methodologies provided in this guide serve as a valuable resource for researchers

aiming to further explore the intriguing biology of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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